The compound is classified as a triazolopyridine derivative, which is a subclass of heterocyclic compounds known for their diverse pharmacological properties. Triazolopyridines are often investigated for their roles as enzyme inhibitors and potential therapeutic agents.
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves several key steps:
The reaction conditions are typically optimized for yield and purity, often involving temperature control and specific solvent systems.
The molecular structure of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its spatial arrangement and potential interactions with biological targets.
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or for synthesizing derivatives.
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is largely dependent on its interactions with specific biological targets. Research indicates that compounds in this class may act as inhibitors of various enzymes involved in critical biological pathways:
Further studies utilizing molecular docking simulations and kinetic assays are necessary to elucidate its precise mechanism of action.
The physical and chemical properties of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid include:
These properties influence its handling during synthesis and application in research settings.
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several notable applications:
Research continues into optimizing its properties for enhanced efficacy in therapeutic applications and understanding its interactions at the molecular level.
The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a privileged heterobicyclic system in medicinal chemistry, characterized by a fused five-membered 1,2,4-triazole ring adjacent to a six-membered pyridine ring. This architecture confers exceptional hydrogen-bonding capability, π-π stacking potential, and balanced lipophilicity, enabling versatile interactions with biological targets. The scaffold’s significance is exemplified by its incorporation into clinically approved drugs, including the antidepressant Trazopidone and the Janus kinase inhibitor Filgotinib. These drugs leverage the triazolopyridine core for optimal target engagement and pharmacokinetic behavior . The scaffold’s synthetic versatility facilitates extensive derivatization at key positions (e.g., 3-, 6-, or 8-positions), allowing medicinal chemists to fine-tune electronic properties, steric bulk, and binding affinity. Consequently, derivatives exhibit diverse pharmacological activities, spanning anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation, underscoring the structural moiety’s adaptability in addressing varied disease targets [9].
Table 1: Representative Drugs Incorporating Triazolopyridine Scaffolds
Drug Name | Therapeutic Class | Core Structure | Primary Biological Target |
---|---|---|---|
Trazodone | Antidepressant | [1,2,4]Triazolo[4,3-a]pyridinyl | Serotonin 5-HT₂A Receptor |
Filgotinib | Anti-inflammatory (JAK Inhibitor) | [1,2,4]Triazolo[4,3-a]pyridine-based | Janus Kinase (JAK) |
Dapiprazole | Antiglaucoma | [1,2,4]Triazolo[4,3-a]pyridinyl | α-Adrenergic Receptor |
Systematic naming of [1,2,4]triazolo[4,3-a]pyridine derivatives follows International Union of Pure and Applied Chemistry (IUPAC) conventions, where the bridgehead atoms define ring fusion. The notation "[4,3-a]" specifies the pyridine ring atom (position 4) fused to triazole atom 3, with the ‘a’ indicating the shared bond’s orientation. The compound 3-Methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS: 948007-55-4) derives its name from a methyl group (-CH₃) at position 3 of the triazole ring and a carboxylic acid (-COOH) at position 8 of the pyridine ring [1] [7]. Crucially, positional isomers arise from substituent migration on this fused system. For instance, 8-Methyl[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CID: 66490801) represents a structural isomer where the methyl and carboxylate functionalities are interchanged (methyl at pyridine-C8, carboxylic acid at triazole-C3) [3] [6]. Such isomerism profoundly impacts physicochemical properties and biological activity due to altered electronic distribution and hydrogen-bonding geometry. The lithium carboxylate salt (CID: 145913245) further demonstrates derivatization potential at the carboxylic acid group while maintaining the core numbering scheme [6].
Table 2: Nomenclature and Identity of Key Triazolopyridine Isomers
Systematic Name | CAS/Identifier | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Features |
---|---|---|---|---|
3-Methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | 948007-55-4 | C₈H₇N₃O₂ | 177.16 | Methyl at triazole-C3, COOH at pyridine-C8 |
8-Methyl[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | 66490801 (PubChem CID) | C₈H₇N₃O₂ | 177.16 | Methyl at pyridine-C8, COOH at triazole-C3 |
Methyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | S14216156 | C₉H₉N₃O₂ | 191.19 | Ester derivative of 8-carboxylic acid |
The introduction of a methyl group at the 3-position of [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a strategic modification with significant therapeutic implications. This alkyl substituent enhances metabolic stability by shielding the triazole ring from oxidative degradation and modulating electron density within the bicyclic system. Compared to unsubstituted analogs, the 3-methyl group confers optimal lipophilicity (predicted XLogP3 ~1.4 for related esters [5]), improving membrane permeability while retaining sufficient aqueous solubility via the ionizable carboxylic acid moiety at C8. This balance is critical for oral bioavailability. Functionally, the 3-methyl group can occupy hydrophobic pockets in target proteins, enhancing binding affinity and selectivity. For example, derivatives featuring this substitution pattern exhibit potent activity as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 2 (mGluR2), relevant for treating neurological disorders . The carboxylic acid at C8 enables salt formation (e.g., lithium salt [6]) for solubility tuning or serves as a synthetic handle for amide/ester conjugation, facilitating prodrug strategies or linker attachment in bifunctional molecules. The methyl group’s steric bulk also reduces rotational freedom, potentially favoring bioactive conformations and improving pharmacokinetic profiles such as half-life and volume of distribution [5] [7].
Table 3: Impact of 3-Methyl Substitution on Physicochemical and Pharmacokinetic Properties
Property | Role of 3-Methyl Substitution | Therapeutic Advantage |
---|---|---|
Metabolic Stability | Blocks vulnerable oxidation sites on triazole ring | Increased plasma half-life; reduced clearance |
Lipophilicity (Log P/D) | Moderately increases hydrophobic character | Enhanced passive diffusion; improved tissue penetration |
Conformational Rigidity | Restricts rotation around triazole-pyridine bond | Favors pre-organized bioactive conformation; higher potency |
Synthetic Versatility | Inert to reaction conditions targeting C8-COOH | Allows late-stage derivatization without protecting groups |
Target Binding Complementarity | Fills small hydrophobic enzyme/receptor pockets | Improved binding affinity and target selectivity |
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: